molecular formula C15H16ClNO2 B2449052 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol CAS No. 1179651-53-6

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Cat. No.: B2449052
CAS No.: 1179651-53-6
M. Wt: 277.75
InChI Key: UNZMWWFWIJNMLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Biological Activity

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound features a chloro group, a methoxy group, and an amine functionality, which contribute to its unique reactivity and biological profile. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses such as inflammation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest promising activity compared to standard antibiotics:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus32Comparable to fluconazole
Escherichia coli64Higher than standard antibiotics
Candida albicans42Effective against fungal infections

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth:

  • Cell Lines Tested : HeLa, MCF-7, and A549.
  • Mechanisms : Induction of caspase activity and alteration of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents, particularly in treating resistant strains.
  • Anticancer Activity Investigation :
    Another significant study focused on the anticancer effects of this compound on breast cancer cells. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving the activation of p53 signaling pathways.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 4-Chloro-2-methoxyphenol and 4-Chloro-3-methylphenol, this compound shows enhanced biological activity due to the combined effects of the methoxy and aminomethyl groups:

Compound Antimicrobial Activity Anticancer Activity
This compoundHighSignificant
4-Chloro-2-methoxyphenolModerateLow
4-Chloro-3-methylphenolLowModerate

Properties

IUPAC Name

4-chloro-2-[[(3-methoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-19-14-4-2-3-11(7-14)9-17-10-12-8-13(16)5-6-15(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMWWFWIJNMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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